Comparative Ionization Constants (pKa) of 4-Formyl-2,6-dimethylbenzoic Acid vs. 4-Substituted Analogs in Aqueous Ethanol
The ionization constant (apparent pKa) of 4-formyl-2,6-dimethylbenzoic acid was determined in 50% aqueous ethanol at 25.0°C and compared directly to a series of 4-substituted 2,6-dimethylbenzoic acids [1]. The electron-withdrawing formyl group significantly increases acidity compared to the unsubstituted parent compound, while the electron-donating methoxy group decreases it.
| Evidence Dimension | Apparent ionization constant (pKa) in 50% ethanol-water (v/v) |
|---|---|
| Target Compound Data | pKa = 5.05 |
| Comparator Or Baseline | 2,6-Dimethylbenzoic acid (unsubstituted): pKa = 5.64; 4-Methoxy-2,6-dimethylbenzoic acid: pKa = 6.02 |
| Quantified Difference | ΔpKa = -0.59 vs. unsubstituted; ΔpKa = -0.97 vs. 4-methoxy analog |
| Conditions | 50% (v/v) ethanol-water, 25.0°C |
Why This Matters
This 10-fold difference in acid strength relative to the 4-methoxy analog dictates distinct protonation states under physiological and reaction conditions, directly impacting solubility, salt formation, and reactivity in coupling reactions.
- [1] Roberts, J. D.; Regan, C. M. Reactivities of 4-Substituted 2,6-Dimethylbenzoic Acids. J. Am. Chem. Soc. 1954, 76 (3), 939–940. DOI: 10.1021/ja01632a106 View Source
